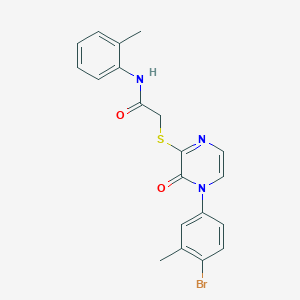
2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Schiff Bases and Thiazolidinone Derivatives Esterification of p-bromo-m-cresol forms 2-(4-bromo-3-methylphenoxy)acetate, which is further transformed through a series of reactions into Schiff bases and thiazolidinone derivatives. These compounds are characterized for their spectral properties and assessed for antimicrobial activities, indicating their potential in creating compounds with therapeutic properties (Fuloria, 2014).
Derivative Synthesis and Conversion The synthesis process involves heating bromination products with specific reagents, resulting in the formation of various derivatives, which are then converted into amides through reactions with bromo- or chloroacetyl chloride. These steps demonstrate the chemical versatility and potential applications of these compounds in creating a diverse range of chemical entities (Skladchikov, 2012).
Microwave-Assisted Synthesis and Structural Elucidation A microwave-assisted synthesis approach is utilized for the creation of acetamide derivatives, highlighting a modern technique that improves the efficiency of the synthesis process. The compounds' structures are characterized and their antimicrobial activity is assessed, showcasing their potential in medical applications (Ghazzali, 2012).
Antimicrobial Evaluation and Hemolytic Activity A series of compounds are synthesized and characterized, with a particular focus on their antimicrobial and hemolytic activities. This research provides valuable insights into the biological activities of these compounds and their potential therapeutic applications (Gul, 2017).
Biological and Therapeutic Applications
Anti-Inflammatory Activity Certain synthesized derivatives exhibit significant anti-inflammatory activities, suggesting their potential therapeutic uses in treating conditions associated with inflammation (Sunder, 2013).
Coordination Complexes and Antioxidant Activity The study explores the synthesis of coordination complexes and examines their structure and antioxidant activity. The findings contribute to the understanding of the structural chemistry of these complexes and their potential antioxidant applications (Chkirate, 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting or proposing future research directions, such as new synthetic methods, applications, or theoretical studies.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult a chemical database or the scientific literature.
Propriétés
IUPAC Name |
2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-13-5-3-4-6-17(13)23-18(25)12-27-19-20(26)24(10-9-22-19)15-7-8-16(21)14(2)11-15/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEGOJKFPKKLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

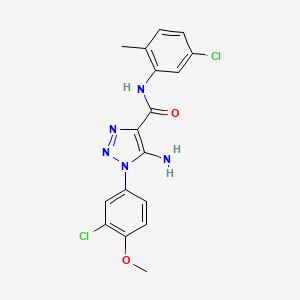
![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)
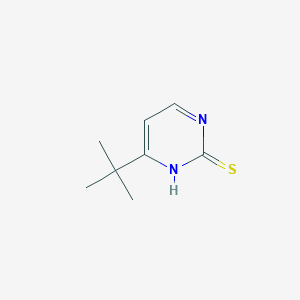
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)
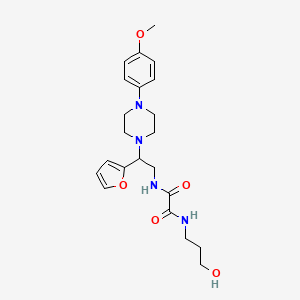
![3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2626884.png)
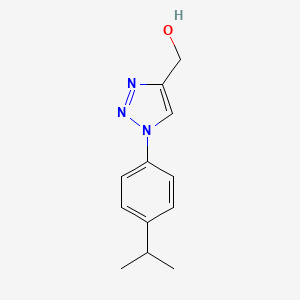
![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)
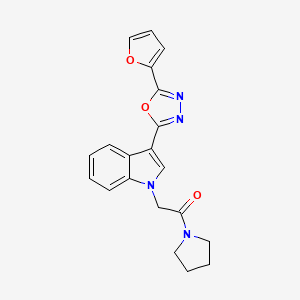
![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)
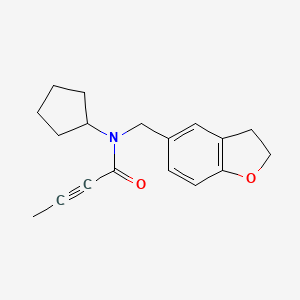
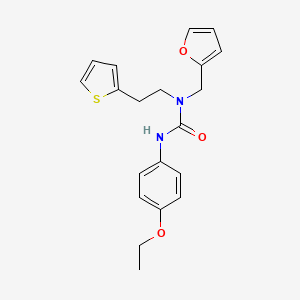
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2626896.png)